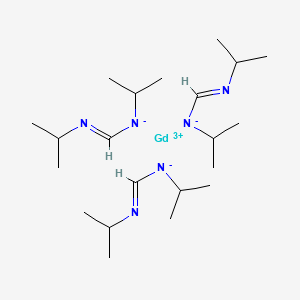![molecular formula C144H144O32 B6288712 2-Carbethoxymethyloxybenzyloxycalix[8]arene CAS No. 193743-57-6](/img/structure/B6288712.png)
2-Carbethoxymethyloxybenzyloxycalix[8]arene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbethoxymethyloxybenzyloxycalix8arene is a versatile chemical compound belonging to the calixarene family. Calixarenes are macrocyclic compounds known for their unique ability to form host-guest complexes, making them valuable in various scientific applications. The structure of 2-Carbethoxymethyloxybenzyloxycalix8arene consists of eight phenolic units linked by methylene bridges, with carbethoxymethyloxy and benzyloxy substituents enhancing its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbethoxymethyloxybenzyloxycalix8arene typically involves a multi-step process:
Formation of the Calixarene Core: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene core.
Functionalization: The core is then functionalized by introducing carbethoxymethyloxy and benzyloxy groups. This is achieved through nucleophilic substitution reactions using appropriate reagents such as ethyl chloroacetate and benzyl chloride.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure 2-Carbethoxymethyloxybenzyloxycalixarene.
Industrial Production Methods: Industrial production of 2-Carbethoxymethyloxybenzyloxycalix8arene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Carbethoxymethyloxybenzyloxycalix8arene undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted calixarenes.
Wissenschaftliche Forschungsanwendungen
2-Carbethoxymethyloxybenzyloxycalix8arene has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a host molecule in supramolecular chemistry.
Biology: Employed in the development of drug delivery systems due to its ability to form host-guest complexes with various drugs.
Medicine: Investigated for its potential in drug discovery and design, particularly in targeting specific biological molecules.
Industry: Utilized in the production of advanced materials, including sensors and separation membranes
Wirkmechanismus
The mechanism of action of 2-Carbethoxymethyloxybenzyloxycalix8arene involves its ability to form host-guest complexes. The compound’s unique structure allows it to selectively bind to specific molecules, facilitating targeted delivery or catalysis. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.
Vergleich Mit ähnlichen Verbindungen
- Calix4arene: Smaller macrocyclic structure with four phenolic units.
- Calixarene: Intermediate macrocyclic structure with six phenolic units.
- Calix 8arene: Parent compound without carbethoxymethyloxy and benzyloxy substituents .
Uniqueness: 2-Carbethoxymethyloxybenzyloxycalix8arene stands out due to its enhanced solubility and functionalization potential, making it more versatile in various applications compared to its smaller counterparts .
Eigenschaften
IUPAC Name |
ethyl 2-[[50,51,52,53,54,55,56-heptakis(2-ethoxy-2-oxoethoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C144H144O32/c1-9-153-129(145)89-169-137-105-57-107-67-122(162-82-98-43-27-18-28-44-98)69-109(138(107)170-90-130(146)154-10-2)59-111-71-124(164-84-100-47-31-20-32-48-100)73-113(140(111)172-92-132(148)156-12-4)61-115-75-126(166-86-102-51-35-22-36-52-102)77-117(142(115)174-94-134(150)158-14-6)63-119-79-128(168-88-104-55-39-24-40-56-104)80-120(144(119)176-96-136(152)160-16-8)64-118-78-127(167-87-103-53-37-23-38-54-103)76-116(143(118)175-95-135(151)159-15-7)62-114-74-125(165-85-101-49-33-21-34-50-101)72-112(141(114)173-93-133(149)157-13-5)60-110-70-123(163-83-99-45-29-19-30-46-99)68-108(139(110)171-91-131(147)155-11-3)58-106(137)66-121(65-105)161-81-97-41-25-17-26-42-97/h17-56,65-80H,9-16,57-64,81-96H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIDLXURFGKCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=CC(=CC(=C5OCC(=O)OCC)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC3=C(C(=CC(=C3)OCC3=CC=CC=C3)CC3=C(C(=CC(=C3)OCC3=CC=CC=C3)CC1=CC(=C2)OCC1=CC=CC=C1)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C144H144O32 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6288651.png)

![3-(2,6-dibromoanilino)-4-[[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
